molecular formula C20H28F2 B040746 trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) CAS No. 118164-50-4

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)

Cat. No.: B040746
CAS No.: 118164-50-4
M. Wt: 306.4 g/mol
InChI Key: WDECTZREPSJUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C20H28F2. It is characterized by the presence of two cyclohexane rings connected by an ethyl bridge and substituted with a 3,4-difluorophenyl group. This compound is notable for its applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives and 3,4-difluorobenzene.

    Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

    Dehydration: The alcohol is dehydrated using a strong acid like sulfuric acid to form the corresponding alkene.

    Hydrogenation: The alkene is hydrogenated in the presence of a palladium catalyst to yield the desired trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Grignard reaction and hydrogenation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (NH2R), thiols (SHR)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for understanding the interactions between fluorinated aromatic rings and biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of liquid crystal materials. Its rigid structure and specific electronic properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • trans,trans-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)
  • trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)

Uniqueness

The uniqueness of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern and the presence of an ethyl bridge. This structure imparts distinct physical and chemical properties, making it particularly useful in applications requiring high stability and specific electronic characteristics.

This detailed overview provides a comprehensive understanding of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane), covering its synthesis, reactions, applications, and unique features

Biological Activity

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a synthetic compound characterized by its unique structure, which includes two cyclohexane rings and a 3,4-difluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating receptor functions and enzyme activities.

  • Molecular Formula : C20_{20}H28_{28}F2_2
  • Molecular Weight : 306.441 g/mol
  • CAS Number : 118164-50-4
  • Structure : The compound features an ethyl bridge connecting two cyclohexane rings, with a difluorophenyl group that enhances its lipophilicity and biological interaction potential.

The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The presence of fluorine atoms in the structure may facilitate stronger hydrogen bonding with biological receptors, potentially enhancing binding affinity and selectivity.
  • Enzyme Interaction : The compound may also modulate the activity of certain enzymes by altering their conformation or blocking active sites.

In Vitro Studies

Research has demonstrated that trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) exhibits significant activity in various biological assays:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds similar to trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) act as positive allosteric modulators at α7 nAChRs. These receptors are implicated in cognitive functions and neuroprotection.
    CompoundEC50_{50} (µM)Max. Modulation (%)
    Compound A0.181200
    Compound B0.14600
    Table data adapted from relevant studies .

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

  • Neuroprotective Effects : Compounds with similar structures have shown promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to modulate inflammatory pathways, indicating a role in managing chronic inflammatory diseases.

Properties

IUPAC Name

4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECTZREPSJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338644
Record name 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118164-50-4
Record name 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.